molecular formula C16H16ClN3O5 B6050307 dimethyl 5-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate

dimethyl 5-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate

Cat. No.: B6050307
M. Wt: 365.77 g/mol
InChI Key: JBPGUZHMWJNXBI-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chloro and ethyl group, and an isophthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ester groups.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl 5-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, characterized by lower binding free energy, thereby inhibiting the enzyme’s function . This inhibition disrupts the metabolic pathways essential for the survival of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate stands out due to its specific substitution pattern and the presence of both pyrazole and isophthalate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

dimethyl 5-[(4-chloro-1-ethylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5/c1-4-20-8-12(17)13(19-20)14(21)18-11-6-9(15(22)24-2)5-10(7-11)16(23)25-3/h5-8H,4H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPGUZHMWJNXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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